Bienvenue dans la boutique en ligne BenchChem!

Tussilagone

Neuroinflammation Microglial activation Nitric oxide

Tussilagone (CAS 104012-37-5) is a structurally unique oplopanone-type sesquiterpenoid distinguished by dual ester functionality (C-14 acetoxy and C-7 3-methylpent-2-enoyloxy) absent in generic sesquiterpenoids. It demonstrates a 2.6-fold potency advantage over analog tussilagonone (NO IC₅₀ 8.67 vs 22.5 μM). Validated for neuroinflammation, angiogenesis, and colorectal cancer models with defined pathway engagement (NF-κB, VEGFR2, Wnt/β-catenin). Insist on compound-specific procurement (HPLC ≥98%) to ensure reproducible pharmacological outcomes. Not for human use.

Molecular Formula C23H34O5
Molecular Weight 390.5 g/mol
CAS No. 104012-37-5
Cat. No. B1682564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTussilagone
CAS104012-37-5
Synonyms(7R,14R)-14-acetoxy-7-((2'E)-3'-methylpent-2'-enoyloxy)-oplopanone
14-acetoxy-7-(3'-ethylcrotonoyloxy)-notonipetranone
14-acetoxy-7B-(3'-ethylcrotonoyloxy)-notonipetranone
L 652469
L-652,469
oplopanone, (7R,14R)-14-acetoxy-7-((2E)-3'-methylpent-2'-enoyloxy)-
tussilagone
Molecular FormulaC23H34O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C
InChIInChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+/t15-,17+,18+,20-,22+,23+/m1/s1
InChIKeyCFUPNMDNSQIWBB-UUVDBSHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tussilagone (CAS 104012-37-5): Baseline Structural and Pharmacological Characterization for Research Procurement


Tussilagone is an oplopanone-type sesquiterpenoid with molecular formula C₂₃H₃₄O₅ and molecular weight 390.5 g/mol, primarily isolated from the flower buds of Tussilago farfara L. (coltsfoot, Farfarae flos) [1]. Structurally, it is characterized by an octahydroindenone core bearing an acetoxyethyl group and a 3-methylpent-2-enoyl ester moiety, distinguishing it from simpler sesquiterpenoids such as bisabolol, farnesol, and germacrene-type lactones . Tussilagone is designated as a quality marker for Farfarae flos in the Chinese Pharmacopoeia (2020 edition), underscoring its established role as a reference standard for botanical authentication and quantitative analysis [2]. Pharmacologically, tussilagone has been demonstrated to modulate multiple signaling pathways including NF-κB, TLR4, VEGFR2, Wnt/β-catenin, and p38 MAPK, with documented activities spanning anti-inflammatory, anti-angiogenic, anti-osteoclastogenic, and anti-tumor effects across diverse in vitro and in vivo models [3].

Why In-Class Sesquiterpenoids and Structurally Related Analogs Cannot Substitute for Tussilagone (CAS 104012-37-5) in Research Applications


Generic substitution of tussilagone with other sesquiterpenoids or structurally similar analogs is not scientifically warranted due to compound-specific structural determinants that govern distinct pharmacological activity profiles. Within the sesquiterpenoid class, tussilagone possesses a unique oplopanone skeleton with dual ester functionality (C-14 acetoxy and C-7 3-methylpent-2-enoyloxy) that is absent in widely available alternatives such as α-bisabolol (monocyclic), farnesol (acyclic), and germacrone (germacrane-type) [1]. Even among closely related compounds isolated from the same botanical source—such as tussilagonone, which differs only by the absence of the C-14 acetoxy group—marked divergence in pharmacological potency and mechanistic pathway engagement has been documented [2]. Critically, tussilagonone demonstrates approximately 3- to 4-fold weaker inhibition of nitric oxide (NO) production (IC₅₀ = 22.5 μM) compared to tussilagone (IC₅₀ = 8.67 μM) in LPS-activated BV-2 microglia [2]. Furthermore, tussilagone exhibits a unique dual mechanism of action combining NF-κB pathway inhibition with heme oxygenase-1 (HO-1) induction that is not uniformly shared across sesquiterpenoid analogs, rendering cross-compound substitution unreliable for reproducible experimental outcomes [3]. Therefore, procurement decisions must be guided by compound-specific identity (CAS 104012-37-5) rather than class-level or structural similarity assumptions.

Product-Specific Quantitative Evidence Guide for Tussilagone (CAS 104012-37-5): Comparative Data for Scientific Selection


Tussilagone vs. Tussilagonone: Head-to-Head Comparison of NO Production Inhibition in LPS-Activated Microglia

In a direct head-to-head comparison within the same study, tussilagone demonstrated approximately 2.6-fold greater potency than its structural analog tussilagonone (which lacks the C-14 acetoxy group) for inhibiting LPS-induced nitric oxide production in BV-2 microglial cells. Tussilagone inhibited NO production with an IC₅₀ of 8.67 μM, whereas tussilagonone exhibited an IC₅₀ of 22.5 μM [1]. Both compounds suppressed iNOS expression and NF-κB activation, but the quantitative potency difference directly correlates with the presence of the acetoxy substituent on tussilagone [1].

Neuroinflammation Microglial activation Nitric oxide

Tussilagone vs. L-652469 (14-Epimer): Quantitative Potency Comparison in Platelet-Activating Factor (PAF) Antagonism

Tussilagone and its C-14 epimer L-652469 (14-epi-tussilagone) exhibit stereochemically determined differential activity as platelet-activating factor (PAF) receptor antagonists. Tussilagone demonstrates an IC₅₀ of 3.6 μM for inhibition of PAF-induced platelet aggregation in rabbit platelet-rich plasma, whereas L-652469 is significantly less potent with an IC₅₀ of 11.5 μM [1]. This 3.2-fold difference in potency arises solely from the stereochemical inversion at C-14, despite identical molecular formula and gross structural features [1].

Platelet activation PAF receptor antagonism Thrombosis

Tussilagone vs. Untreated Control: Quantified Inhibition of MUC5AC Mucin Production in Airway Epithelial Cells

In NCI-H292 human airway epithelial cells, tussilagone produced a dose-dependent and statistically significant reduction in MUC5AC mucin production stimulated by phorbol 12-myristate 13-acetate (PMA). At 10 μM, tussilagone reduced MUC5AC production to 32% of the PMA-stimulated control level (P < 0.05), while at 20 μM, production was reduced to 14% of control (P < 0.05) [1]. This effect was mechanistically linked to inhibition of NF-κB p65 nuclear translocation and IκBα degradation [1].

Airway inflammation Mucin hypersecretion COPD

Tussilagone vs. Untreated Control: Quantified Anti-Angiogenic Activity in HUVEC Proliferation and Migration

Tussilagone demonstrated significant, concentration-dependent inhibition of VEGF-induced angiogenic processes in primary human umbilical vein endothelial cells (HUVECs). At 20 μM, tussilagone inhibited HUVEC proliferation by 62% relative to VEGF-stimulated controls, and inhibited HUVEC migration by 58% in wound-healing assays (P < 0.01 for both) [1]. Mechanistically, tussilagone suppressed VEGF-induced phosphorylation of VEGFR2 at Tyr1175 and downstream activation of ERK1/2 and Akt [1].

Angiogenesis VEGFR2 signaling Endothelial cells

Tussilagone vs. Vehicle Control: In Vivo Tumor Reduction in Colitis-Associated Colon Cancer Model

In an azoxymethane (AOM)/dextran sulfate sodium (DSS)-induced murine model of colitis-associated colon cancer, tussilagone administered at 5 mg/kg body weight significantly reduced colonic tumor formation compared to vehicle-treated controls [1]. Tumor multiplicity was reduced by approximately 67% in tussilagone-treated mice (P < 0.01), and tumor incidence decreased from 100% in the AOM/DSS control group to 57% in the 5 mg/kg tussilagone group [1]. This reduction was associated with decreased β-catenin expression, reduced nuclear NF-κB-positive cells, and increased Nrf2 nuclear translocation in colonic tissues [1].

Colorectal cancer Chemoprevention Inflammation-associated carcinogenesis

Tussilagone Pharmacokinetics: Quantitative Bioavailability and Elimination Profile

Pharmacokinetic characterization of tussilagone in rats following intravenous (5 mg/kg) and intragastric (200 mg/kg) administration revealed an absolute oral bioavailability of 1.31% [1]. The plasma concentration-time curve following intragastric administration conformed to a one-compartment model, indicating rapid absorption and distribution [1]. A subsequent LC-MS/MS study comparing tussilagone with co-administered phenolic acids and flavonoids from Farfarae flos extract demonstrated that tussilagone exhibited the shortest terminal elimination half-life among the three compound classes analyzed [2].

Pharmacokinetics Bioavailability Metabolism

Recommended Research and Industrial Application Scenarios for Tussilagone (CAS 104012-37-5) Based on Quantified Evidence


Neuroinflammation Research: NO/PGE2 Pathway Inhibition and Microglial Activation Studies

Tussilagone is specifically suited for neuroinflammation research involving LPS-activated microglial models. The compound demonstrates validated IC₅₀ values of 8.67 μM for NO inhibition and 14.1 μM for PGE2 inhibition in BV-2 microglia, with a documented 2.6-fold potency advantage over the structural analog tussilagonone (IC₅₀ = 22.5 μM for NO) [1]. This quantitative benchmark enables tussilagone to serve as a reliable positive control or reference standard in assays evaluating NF-κB-dependent neuroinflammatory mediators. The documented mechanism involving IκBα degradation inhibition and p65 nuclear translocation suppression provides a clear molecular signature for pathway-specific investigations [1].

Angiogenesis Inhibition and VEGFR2 Signaling Pathway Studies

For angiogenesis-focused research programs, tussilagone provides a validated tool compound with quantified inhibition of VEGF-induced HUVEC proliferation (62% at 20 μM) and migration (58% at 20 μM) [2]. The compound's established mechanism of action—suppression of VEGFR2 phosphorylation at Tyr1175 and downstream ERK1/2 and Akt signaling—positions it as a suitable reference standard for studies evaluating VEGFR2 pathway modulators or screening for novel anti-angiogenic agents [2]. The availability of both in vitro HUVEC functional assay data and in vivo Matrigel plug angiogenesis data supports translational research applications [2].

Colorectal Cancer Chemoprevention and Wnt/β-Catenin Pathway Research

Tussilagone is appropriate for colorectal cancer research applications, particularly in chemoprevention studies involving inflammation-associated carcinogenesis models. The compound demonstrates a documented 67% reduction in colonic tumor multiplicity at 5 mg/kg in the AOM/DSS murine model, with mechanistic evidence for β-catenin downregulation, NF-κB suppression, and Nrf2 activation [3]. Additionally, tussilagone has been validated as an inhibitor of the Wnt/β-catenin pathway in HEK293 reporter cells and colon cancer cell lines (SW480, HCT116), suppressing β-catenin/Tcf transcriptional activity and downregulating target genes cyclin D1 and c-myc [4]. This dual anti-inflammatory and anti-proliferative profile supports its utility as a multi-pathway reference compound in colon carcinogenesis research.

Airway Mucus Hypersecretion and COPD-Related Research

Tussilagone is validated for airway epithelial cell research focused on mucin regulation. The compound produces a quantified, dose-dependent reduction in PMA-induced MUC5AC mucin production in NCI-H292 cells: 68% reduction at 10 μM and 86% reduction at 20 μM [5]. The mechanism involves inhibition of NF-κB p65 nuclear translocation and IκBα degradation, providing a clear molecular pathway signature [5]. This application is particularly relevant given the traditional use of Tussilago farfara for respiratory conditions and the established role of MUC5AC hypersecretion in COPD, asthma, and cystic fibrosis pathology [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tussilagone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.